3,4-Dibromofuran-2-carboxylic acid

Overview

Description

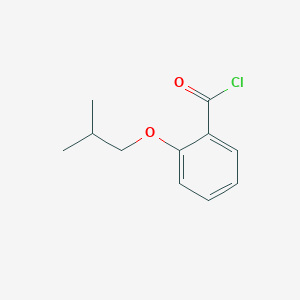

3,4-Dibromofuran-2-carboxylic acid is a chemical compound with the CAS Number: 32460-04-1 . It has a molecular weight of 269.88 and is solid in its physical form . The IUPAC name for this compound is 3,4-dibromofuran-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for 3,4-Dibromofuran-2-carboxylic acid is1S/C5H2Br2O3/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

3,4-Dibromofuran-2-carboxylic acid is a solid . Carboxylic acids, in general, exhibit strong hydrogen bonding between molecules, which gives them high boiling points compared to other substances of comparable molar mass .Scientific Research Applications

Molecular Building Blocks in Combinatorial Chemistry

3,4-Dibromofuran-2-carboxylic acid has applications in combinatorial chemistry, as researchers often require a diverse pool of molecular building blocks to construct libraries of biologically active compounds. This compound's unique structure makes it a valuable addition to this collection (Meyer, 2004).

Functionalization of Carboxylic Acids

This acid is relevant in the study of carboxylic acids' functionalization. Carboxylic acids are significant in various research fields, and understanding their functionalization, especially in reactions like C(sp3)–H activation, is crucial for developing new chemical transformations (Uttry & van Gemmeren, 2019).

Intermolecular Associations

The study of carboxylic acids also involves understanding their intermolecular associations. Research using similar compounds like tetrahydrofuran-2-carboxylic acid can provide insights into the behavior of 3,4-dibromofuran-2-carboxylic acid in solutions, particularly regarding monomer and dimer structures (Kuppens et al., 2006).

Biomass-Derived Butenolides in Organic Synthesis

This compound is also mentioned in the context of biomass-derived butenolides used as intermediates in organic synthesis. Its ambiphilic and ambident character makes it versatile for synthesizing natural and bioactive compounds (Cunha & Costa Oliveira, 2011).

Cross-Coupling Reactions

In the domain of cross-coupling reactions, 3,4-dibromofuran-2-carboxylic acid's anion moiety acts as a directing group, influencing the reaction outcomes. Such reactions are essential for creating various substituted compounds, showcasing its utility in complex organic synthesis (Houpis et al., 2010).

Novel Cycloaddition Reactions

The compound participates in unique cycloaddition reactions, such as reacting with azo diesters to yield specific organic structures. These types of reactions contribute to the diversity of synthetic methods available to chemists (Aitken et al., 2016).

Safety and Hazards

Future Directions

Benzofuran compounds, including 3,4-Dibromofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name |

3,4-dibromofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O3/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBXWVSYAWHMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(O1)C(=O)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480534 | |

| Record name | 3,4-Dibromofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromofuran-2-carboxylic acid | |

CAS RN |

32460-04-1 | |

| Record name | 3,4-Dibromofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3051197.png)

![2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B3051199.png)